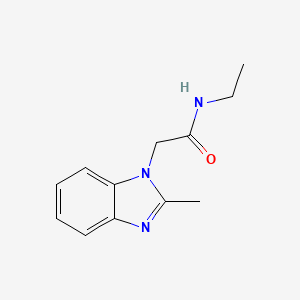
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as JNJ-40411813, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By modulating the activity of mGluR2, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the prefrontal cortex and hippocampus. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its specificity for mGluR2. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a non-opioid analgesic for the treatment of chronic pain. Another area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia. Additionally, further studies are needed to investigate the long-term effects of 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on neurotransmitter systems and neuronal plasticity.
Méthodes De Synthèse
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with N,N-dimethylamine and thionyl chloride. The resulting intermediate is then treated with 2-methoxy-5-methylbenzoyl chloride to produce 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pain management, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a non-opioid analgesic.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(20-4)12(7-10)17-9-11(8-14(17)18)15(19)16(2)3/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZSDMLLABNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)




![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)



